

# evaluating the bioavailability of different D-Glucosamine oxime hydrochloride formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Glucosamine oxime hydrochloride*

Cat. No.: *B12513679*

[Get Quote](#)

## A Comparative Guide to the Bioavailability of D-Glucosamine Formulations

An objective analysis of the performance of various D-Glucosamine formulations, supported by experimental data, for researchers, scientists, and drug development professionals.

Currently, there is a notable lack of publicly available research directly comparing the bioavailability of different **D-Glucosamine oxime hydrochloride** formulations. The existing body of scientific literature primarily focuses on the pharmacokinetics of more common salt forms, namely D-Glucosamine Hydrochloride and D-Glucosamine Sulfate, across various delivery formats. While some commercial materials mention a "favorable safety profile and bioavailability" for **D-Glucosamine oxime hydrochloride**, they do not provide the experimental data necessary for a comparative analysis[1].

This guide, therefore, provides a comprehensive comparison of the bioavailability of D-Glucosamine Hydrochloride and D-Glucosamine Sulfate in different formulations, drawing upon available experimental data. The following sections present quantitative data in structured tables, detail the experimental protocols used in the cited studies, and provide a visual representation of a typical pharmacokinetic workflow. This information can serve as a valuable resource for researchers and professionals in the field of drug development and formulation.

## Quantitative Data Presentation

The bioavailability of D-Glucosamine can be influenced by its salt form and the formulation of the final dosage form. The following tables summarize key pharmacokinetic parameters from various studies to facilitate a clear comparison.

Table 1: Comparison of Pharmacokinetic Parameters of D-Glucosamine Hydrochloride in Different Formulations and Species

| Formulation                         | Species       | Dose             | Cmax<br>( $\mu$ g/mL)                   | Tmax (h)         | Oral<br>Bioavailability (%)                   | Reference |
|-------------------------------------|---------------|------------------|-----------------------------------------|------------------|-----------------------------------------------|-----------|
| Solution<br>(with 0.5%<br>Chitosan) | Rat           | Not<br>Specified | 2.8-fold<br>increase<br>vs. control     | Not<br>Specified | 2.5-fold<br>increase in<br>AUC vs.<br>control | [2]       |
| Solution<br>(QD-Glu)                | Beagle<br>Dog | Not<br>Specified | Higher<br>than<br>Wellesse™<br>solution | Not<br>Specified | 313%<br>(relative to<br>Wellesse™<br>)        | [2]       |
| Tablet (QD-<br>Glu)                 | Beagle<br>Dog | Not<br>Specified | Higher<br>than<br>Voltaflex™<br>tablet  | Not<br>Specified | 186%<br>(relative to<br>Voltaflex™)           | [2]       |
| Oral<br>Administration              | Rat           | 350 mg/kg        | Not<br>Specified                        | ~0.5             | 19                                            | [3][4]    |
| Oral<br>Administration              | Beagle<br>Dog | 1500 mg          | 8.95                                    | 1.5              | ~12                                           | [5]       |
| Liquid<br>Supplement                | Dog           | Not<br>Specified | 5.5 ± 0.5                               | 0.7 ± 0.5        | Not<br>Specified                              | [6]       |
| Chewable<br>Tablet                  | Dog           | Not<br>Specified | 3.1 ± 0.6                               | 4.2 ± 0.6        | Not<br>Specified                              | [6]       |
| Tablet                              | Dog           | Not<br>Specified | 2.1 ± 0.6                               | 5.0 ± 0.6        | Not<br>Specified                              | [6]       |

Table 2: Comparison of Pharmacokinetic Parameters of D-Glucosamine Sulfate vs. D-Glucosamine Hydrochloride in Horses

| Formulation                             | Dose     | Cmax<br>( $\mu$ g/mL) | Tmax (h)      | Oral<br>Bioavailabil<br>ity (%) | Reference |
|-----------------------------------------|----------|-----------------------|---------------|---------------------------------|-----------|
| Glucosamine Sulfate (nasogastric)       | 20 mg/kg | ~1                    | Not Specified | 9.4                             | [7]       |
| Glucosamine Hydrochloride (nasogastric) | 20 mg/kg | ~1                    | Not Specified | 6.1                             | [7]       |

Table 3: Pharmacokinetic Parameters of Crystalline Glucosamine Sulfate in Humans

| Dose                 | Cmax (ng/mL)                         | Tmax (h)      | Elimination<br>Half-life (h) | Reference  |
|----------------------|--------------------------------------|---------------|------------------------------|------------|
| 750 mg (once daily)  | Not Specified                        | Not Specified | ~15                          | [8][9][10] |
| 1500 mg (once daily) | ~1602 $\pm$ 425                      | 3             | ~15                          | [8][9][10] |
| 3000 mg (once daily) | Less than dose-proportional increase | Not Specified | ~15                          | [8][9][10] |

## Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are summaries of the methodologies used in some of the key experiments.

## Study on the Bioavailability Enhancement of Glucosamine Hydrochloride by Chitosan[2]

- In Vitro Permeability Study:
  - Cell Model: Caco-2 cell monolayers.

- Method: The effects of chitosan on the intestinal permeability of glucosamine were evaluated. The study measured the absorptive transport of glucosamine across the Caco-2 cell monolayer.
- Key Finding: Chitosan was found to enhance the absorptive transport of glucosamine by 1.9 to 4.0-fold, likely by reversibly opening cellular tight junctions.
- In Vivo Pharmacokinetic Studies:
  - Animal Models: Rats and beagle dogs.
  - Method: In rats, the pharmacokinetic profiles of glucosamine were compared after oral administration of glucosamine solutions with and without chitosan. In beagle dogs, a randomized crossover study was conducted to compare the oral bioavailability of newly developed glucosamine formulations containing chitosan (QD-Glu solution and QD-Glu tablet) with existing commercial products (Wellesse™ solution and Voltaflex™ tablet).
  - Key Finding: A 0.5% (w/v) chitosan solution led to the highest increase in Cmax (2.8-fold) and AUC (2.5-fold) in rats. The QD-Glu solution and tablet showed significantly higher relative bioavailabilities of 313% and 186%, respectively, in beagle dogs compared to the commercial counterparts.

## Comparative Pharmacokinetics of Glucosamine Sulfate and Glucosamine Hydrochloride in Horses[7]

- Animal Model: Eight adult female horses.
- Study Design: A crossover design where each horse received either crystalline glucosamine sulfate or glucosamine hydrochloride at a dose of 20 mg/kg via intravenous injection or nasogastric intubation.
- Sample Collection: Plasma samples were collected at baseline and at 5, 15, 30, 60, 120, 360, 480, and 720 minutes post-dosing. Synovial fluid samples were collected at baseline and at 1, 6, and 12 hours post-dosing.
- Analytical Method: Glucosamine concentrations were determined using Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).

- Key Findings: The median oral bioavailability was 9.4% for glucosamine sulfate and 6.1% for glucosamine hydrochloride. Synovial fluid concentrations were significantly higher at 1 and 6 hours following oral administration of glucosamine sulfate compared to glucosamine hydrochloride.

## Pharmacokinetics of Crystalline Glucosamine Sulfate in Humans[8][9][10]

- Subjects: Twelve healthy volunteers.
- Study Design: An open, randomized, cross-over study where volunteers received three consecutive once-daily oral administrations of glucosamine sulfate soluble powder at doses of 750 mg, 1,500 mg, and 3,000 mg.
- Sample Collection: Plasma samples were collected for up to 48 hours after the last dose.
- Analytical Method: Glucosamine was quantified in plasma using a validated Liquid Chromatography method with Mass Spectrometry detection.
- Key Findings: Glucosamine was rapidly absorbed, and its pharmacokinetics were linear in the 750-1,500 mg dose range. At 3,000 mg, the plasma concentration was less than expected, suggesting non-proportional absorption at higher doses. The elimination half-life was estimated to be around 15 hours.

## Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study designed to evaluate the bioavailability of a drug formulation.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a pharmacokinetic study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. Bioavailability enhancement of glucosamine hydrochloride by chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Glucosamine Absorption After Administration of Oral Liquid, Chewable, and Tablet Formulations to Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine oral bioavailability and plasma pharmacokinetics after increasing doses of crystalline glucosamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [evaluating the bioavailability of different D-Glucosamine oxime hydrochloride formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12513679#evaluating-the-bioavailability-of-different-d-glucosamine-oxime-hydrochloride-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)